molecular formula C9H8F3NO2 B3178448 Methyl 5-amino-2-(trifluoromethyl)benzoate CAS No. 575474-23-6

Methyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No. B3178448
M. Wt: 219.16 g/mol
InChI Key: DXTOMFQTBDTTFG-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H8F3NO2 . It is used in laboratory settings .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-amino-2-(trifluoromethyl)benzoate” were not found, a general method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-(trifluoromethyl)benzoate” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The molecular weight of the compound is 219.16 .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-(trifluoromethyl)benzoate” is a solid compound . It has a density of 1.343±0.06 g/cm3 and a boiling point of 265.9±40.0 °C .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a bioactive precursor similar in structure to Methyl 5-amino-2-(trifluoromethyl)benzoate, plays a significant role in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a versatile substrate in organic synthesis, highlighting its importance in the preparation of medical products (Farooq & Ngaini, 2019).

Environmental Impact and Degradation Pathways

Research on nitisinone, a compound structurally related to Methyl 5-amino-2-(trifluoromethyl)benzoate, has focused on its medical applications rather than its stability or degradation pathways. However, understanding these pathways is crucial for comprehending the environmental impact and potential risks or benefits of such compounds. Studies employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) have started to shed light on the stability and degradation products of nitisinone, contributing to a better understanding of its properties (Barchańska et al., 2019).

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide (BTA) derivatives, related to benzoate structures, have shown significant promise in supramolecular chemistry and nanotechnology due to their ability to self-assemble into nanometer-sized structures. These structures are stabilized by H-bonding, making BTAs versatile building blocks for applications ranging from polymer processing to biomedical uses. The adaptability of BTAs underscores the potential of similarly structured compounds like Methyl 5-amino-2-(trifluoromethyl)benzoate in various scientific and technological fields (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

“Methyl 5-amino-2-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 5-amino-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTOMFQTBDTTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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